4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name is tri(propan-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane (CID 50986520). This name reflects its structural components:
- Pyrrolo[2,3-b]pyridine core : A fused bicyclic system with a pyrrole ring (positions 1–5) and pyridine ring (positions 3–7).
- Substituents :
Isomeric Considerations :
- Positional isomerism : The numbering of the pyrrolo[2,3-b]pyridine core is fixed by IUPAC rules, with the nitrogen atom in the pyridine ring at position 3. Substitution at positions 4 and 5 precludes alternative regioisomers.
- Stereoisomerism : The dioxaborolane ring adopts a planar geometry, and the TIPS group lacks chiral centers, eliminating stereoisomeric complexity.
Molecular Geometry Analysis: X-ray Crystallographic Evidence
While direct X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights into its geometry. For example:
- Boron-containing heterocycles : The dioxaborolane moiety typically exhibits a planar trigonal boron center with B–O bond lengths of ~1.36 Å and O–B–O angles near 120°.
- Pyrrolo[2,3-b]pyridine systems : Crystallographic studies of related compounds (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives) show bond lengths of 1.34–1.38 Å for C–N in the pyridine ring and 1.44 Å for C–C in the pyrrole ring.
- Steric effects : The TIPS group introduces significant steric hindrance, likely forcing the pyrrolo[2,3-b]pyridine core into a near-planar conformation to minimize strain.
Table 1 : Key Geometric Parameters (Inferred from Analogous Structures)
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| B–O bond length | 1.36 | Factor XI inhibitor |
| C–N (pyridine) | 1.34 | Pyrrolo[2,3-b]pyridine |
| C–CF₃ bond length | 1.33 | Trifluoromethylarenes |
Electronic Structure: DFT Calculations of Frontier Molecular Orbitals
Density Functional Theory (DFT) calculations on analogous systems reveal:
- HOMO-LUMO Profile :
- Energy Levels :
Figure 1 : Frontier Molecular Orbitals (Schematic)
- HOMO : Delocalized across the fused ring system.
- LUMO : Concentrated on the pyridine-CF₃ region.
Table 2 : DFT-Calculated Properties (B3LYP/6-31G*)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.3 |
| LUMO Energy | -1.8 |
| Bandgap (ΔE) | 4.5 |
These electronic characteristics suggest utility in Suzuki-Miyaura cross-coupling reactions, where the boronic ester acts as a nucleophile, and the CF₃ group stabilizes transition states.
Properties
IUPAC Name |
tri(propan-2-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BF3N2O2Si/c1-14(2)32(15(3)4,16(5)6)29-12-11-17-19(18(23(25,26)27)13-28-20(17)29)24-30-21(7,8)22(9,10)31-24/h11-16H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSPWBWOHQXHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2C(F)(F)F)[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BF3N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104626 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357387-66-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357387-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex boron-containing heterocyclic compound. Its unique structure provides potential applications in medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHBFNO
- Molecular Weight : 393.31 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced.
Biological Activity Overview
The biological activity of this compound is primarily related to its role as a boron-containing moiety in drug design. Boron compounds have been shown to exhibit various biological activities, including anti-cancer and anti-inflammatory properties.
- Inhibition of Enzymatic Activity : Boron compounds can inhibit enzymes involved in cancer cell proliferation.
- Interaction with Biomolecules : The trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating interactions with cellular targets.
- Potential as Antiviral Agents : Similar compounds have shown promise in inhibiting viral replication mechanisms.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Dioxaborolane Moiety : Utilizing pinacol boronate chemistry.
- Pyrrolo[2,3-b]pyridine Framework Construction : This can be achieved through cyclization reactions involving suitable precursors.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of boron-containing heterocycles. The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific kinases involved in cancer signaling pathways. The compound demonstrated IC50 values in the low micromolar range against targets such as PI3K and mTOR . This suggests its potential utility in targeted cancer therapies.
Comparative Analysis of Related Compounds
Scientific Research Applications
Organic Synthesis
Boron Reagents in Cross-Coupling Reactions
- This compound serves as a boron reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety allows for the formation of carbon-carbon bonds with high efficiency and selectivity.
- It can facilitate the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Functionalization of Aromatic Compounds
- The trifluoromethyl group enhances the compound's electrophilicity, making it suitable for functionalizing aromatic substrates. This property is valuable in creating derivatives that exhibit improved biological activity.
Material Science
Construction of Covalent Organic Frameworks (COFs)
- The compound has been utilized as a building block for synthesizing covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them ideal for applications in gas storage and separation.
- COFs constructed using this compound exhibit enhanced stability and functionality due to the incorporation of the dioxaborolane unit.
Photocatalytic Applications
- The compound has shown promise in photocatalytic hydrogen evolution reactions. Its ability to absorb light and facilitate electron transfer processes makes it an attractive candidate for sustainable energy applications.
Case Study 1: Synthesis of Pharmaceuticals
In a recent study, researchers employed this compound to synthesize a series of biologically active compounds through Suzuki coupling reactions. The resulting products exhibited significant anti-cancer properties in vitro. The efficiency of the reaction was attributed to the stability and reactivity of the boron reagent.
Case Study 2: Development of COFs
A team at a leading university reported the successful incorporation of this compound into a COF framework. The resulting material demonstrated exceptional gas adsorption properties, particularly for CO2 capture, highlighting its potential in addressing climate change challenges.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Key Observations:
In contrast, the ethyl group () is electron-donating, which may reduce reactivity in Suzuki-Miyaura couplings .
Core Structure :
Functional Group Comparisons in Cross-Coupling Reactions
*Yields inferred from analogous reactions in and .
Key Observations:
- The position of the boronate group significantly impacts reactivity. The target compound’s boronate at position 4 (vs. position 3 in ) may lead to regioselectivity differences in coupling reactions .
- The TIPS group in the target compound necessitates optimized reaction conditions (e.g., higher temperatures or stronger bases) to overcome steric hindrance compared to less bulky analogs .
Key Observations:
- The TIPS group reduces solubility in polar solvents (e.g., water, ethanol) but enhances thermal stability, making the target compound suitable for high-temperature reactions .
- Non-silylated analogs (e.g., ) exhibit higher solubility but lower thermal stability, limiting their utility in harsh synthetic conditions .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Bromination of the pyrrolo[2,3-b]pyridine core at the 5-position (e.g., using N-bromosuccinimide in DMF) .
- Step 2 : Protection of the pyrrole nitrogen with a triisopropylsilyl (TIPS) group using NaH and triisopropylsilyl chloride in THF .
- Step 3 : Suzuki-Miyaura cross-coupling with a pinacol boronic ester. For example, using Pd(PPh₃)₄, K₂CO₃, and dioxane/water at 90–105°C to introduce the dioxaborolane moiety .
- Step 4 : Introduction of the trifluoromethyl group via nucleophilic substitution or direct fluorination, depending on precursor availability .
Q. How is the TIPS protecting group introduced and removed?
- Introduction : React the unprotected pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride (TIPSCl) in the presence of NaH or LiHMDS in anhydrous THF at 0°C to room temperature .
- Removal : Use tetrabutylammonium fluoride (TBAF) in THF or HF-pyridine under controlled conditions to cleave the TIPS group without degrading the boronic ester .
Q. What purification methods are recommended for isolating this compound?
- Flash column chromatography : Use silica gel with gradients of dichloromethane/ethyl acetate (90:10 to 80:20) to separate boronic ester derivatives .
- Recrystallization : Ethanol or hexane/ethyl acetate mixtures are effective for removing Pd catalyst residues .
- HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases ensures >95% purity for sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterization?
- ¹H/¹³C NMR : Key for confirming regioselectivity. The TIPS group appears as a multiplet at δ 1.1–1.3 ppm (18H, CH(CH₃)₂), while the trifluoromethyl group resonates as a singlet at δ ~120 ppm in ¹³C NMR .
- HRMS : Essential for verifying molecular ion peaks, especially given the compound’s high molecular weight .
- X-ray crystallography : Used to resolve structural ambiguities, particularly in confirming the dioxaborolane ring geometry .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?
- Catalyst selection : Pd(dppf)Cl₂ or SPhos Pd G2 improves yields for sterically hindered substrates compared to Pd(PPh₃)₄ .
- Solvent system : Use toluene/ethanol (3:1) with K₃PO₄ as a base to enhance boronic ester stability .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventionally) while maintaining >85% yield .
Q. What strategies mitigate premature TIPS deprotection during reactions?
- Avoid protic solvents : Use anhydrous THF or dioxane instead of ethanol/water mixtures .
- Low-temperature conditions : Perform reactions below 0°C to minimize silyl ether cleavage .
- Alternative protecting groups : For highly acidic/basic conditions, consider tert-butoxycarbonyl (Boc) protection as a more stable alternative .
Q. How does the trifluoromethyl group influence reactivity and electronic properties?
- Electron-withdrawing effect : The -CF₃ group reduces electron density at the pyrrolo[2,3-b]pyridine core, increasing oxidative stability but slowing nucleophilic substitution .
- Steric effects : The bulky TIPS and -CF₃ groups can hinder cross-coupling at the 4-position, requiring excess boronic acid (1.5–2.0 eq) .
- Spectroscopic impact : The -CF₃ group causes distinct ¹⁹F NMR shifts (δ -60 to -65 ppm), aiding reaction monitoring .
Q. What are common side reactions, and how are they addressed?
- Boronic ester hydrolysis : Occurs in aqueous basic conditions. Use anhydrous solvents and degas reaction mixtures to prevent hydrolysis .
- Homocoupling : Minimized by strict exclusion of oxygen and using Pd catalysts with chelating ligands (e.g., dppf) .
- TIPS migration : Observed during prolonged storage. Store the compound under argon at -20°C with molecular sieves to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
